Cas no 2171760-83-9 (4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro2.2pentan-1-yl}carbamoyl)butanoic acid)

4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro[2.2]pentan-1-yl}carbamoyl)butanoic acid is a specialized Fmoc-protected amino acid derivative featuring a spiro[2.2]pentane moiety. Its unique structure combines the steric and conformational constraints of the spirocyclic system with the versatility of a carboxylic acid functional group, making it valuable for peptide synthesis and medicinal chemistry applications. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis protocols, while the spiro[2.2]pentane scaffold may enhance metabolic stability and binding affinity in target interactions. This compound is particularly useful for introducing rigid, three-dimensional structural motifs into peptides or small molecules, offering potential advantages in drug design and biochemical probe development.
4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro2.2pentan-1-yl}carbamoyl)butanoic acid structure
2171760-83-9 structure
Product Name:4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro2.2pentan-1-yl}carbamoyl)butanoic acid
CAS No:2171760-83-9
MF:C25H26N2O5
MW:434.484346866608
CID:5978787
PubChem ID:165760833
Update Time:2025-10-24

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro2.2pentan-1-yl}carbamoyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro2.2pentan-1-yl}carbamoyl)butanoic acid
    • 2171760-83-9
    • EN300-1558790
    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-({spiro[2.2]pentan-1-yl}carbamoyl)butanoic acid
    • Inchi: 1S/C25H26N2O5/c28-22(29)10-9-20(23(30)27-21-13-25(21)11-12-25)26-24(31)32-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-21H,9-14H2,(H,26,31)(H,27,30)(H,28,29)
    • InChI Key: UJXLXRRLLMEVJU-UHFFFAOYSA-N
    • SMILES: O=C(C(CCC(=O)O)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CC21CC2

Computed Properties

  • Exact Mass: 434.18417193g/mol
  • Monoisotopic Mass: 434.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 9
  • Complexity: 729
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 105Ų

4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro2.2pentan-1-yl}carbamoyl)butanoic acid Pricemore >>

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Additional information on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro2.2pentan-1-yl}carbamoyl)butanoic acid

Research Briefing on 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro2.2pentan-1-yl}carbamoyl)butanoic acid (CAS: 2171760-83-9)

In recent years, the compound 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro2.2pentan-1-yl}carbamoyl)butanoic acid (CAS: 2171760-83-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique spirocyclic structure and Fmoc-protected amino acid moiety, has shown promising potential in drug discovery, particularly in the development of novel peptide-based therapeutics and targeted drug delivery systems.

The primary focus of current research revolves around the compound's role as a versatile building block in solid-phase peptide synthesis (SPPS). Its spiro2.2pentane scaffold offers enhanced conformational rigidity, which is crucial for improving the bioavailability and metabolic stability of peptide drugs. Recent studies published in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters highlight its utility in synthesizing constrained peptides with improved pharmacological profiles.

A 2023 study by Zhang et al. demonstrated that derivatives of 2171760-83-9 exhibit remarkable selectivity as protease inhibitors, particularly against cancer-associated proteases like matriptase and urokinase-type plasminogen activator (uPA). The research utilized molecular docking simulations and in vitro assays to validate the compound's binding affinity, suggesting its potential as a lead compound for anticancer drug development.

Another significant application lies in the field of prodrug design. The Fmoc group in 2171760-83-9 serves as a cleavable protecting group, enabling controlled release of active pharmaceutical ingredients (APIs). Recent patents (e.g., WO2023056321) describe its use in creating tumor-targeting prodrugs that leverage the acidic tumor microenvironment for selective activation, thereby minimizing off-target effects.

From a synthetic chemistry perspective, advancements in the scalable production of 2171760-83-9 have been reported. A 2024 Nature Protocols paper detailed an optimized three-step synthesis route with an overall yield of 68%, addressing previous challenges in spirocycle formation. This methodological improvement is expected to facilitate broader adoption in industrial-scale pharmaceutical manufacturing.

Ongoing clinical research is exploring the compound's potential in neurodegenerative diseases. Preliminary data from animal models suggest that its structural features may enhance blood-brain barrier penetration, making it a candidate scaffold for developing neuroprotective agents. However, further pharmacokinetic studies are required to fully assess its therapeutic viability.

In conclusion, 4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-({spiro2.2pentan-1-yl}carbamoyl)butanoic acid represents a multifaceted tool in modern drug discovery. Its applications span from peptide therapeutics to targeted drug delivery systems, supported by growing evidence from both academic and industrial research. Future directions will likely focus on expanding its therapeutic indications and optimizing its drug-like properties through structural modifications.

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